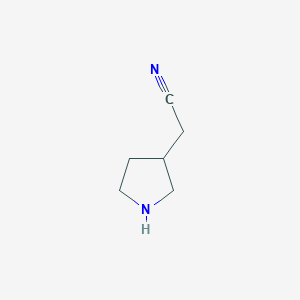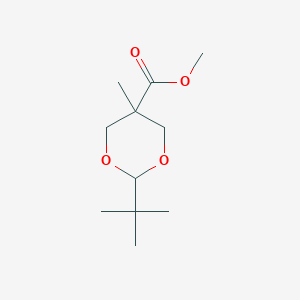![molecular formula C25H30N2O5 B12287661 1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[2-[(1-oxo-4-fenil-1-fenilmetoxibutano-2-il)amino]propanol]pirrolidina-2-carboxílico es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un grupo fenilo y un grupo funcional ácido carboxílico. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el descubrimiento de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 1-[2-[(1-oxo-4-fenil-1-fenilmetoxibutano-2-il)amino]propanol]pirrolidina-2-carboxílico generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del Anillo de Pirrolidina: El anillo de pirrolidina se puede sintetizar a través de reacciones de ciclización que involucran aminas y compuestos carbonílicos en condiciones ácidas o básicas.
Introducción del Grupo Fenilo: El grupo fenilo a menudo se introduce a través de reacciones de acilación o alquilación de Friedel-Crafts.
Formación del Grupo Ácido Carboxílico: El grupo ácido carboxílico se puede introducir a través de reacciones de oxidación o utilizando reactivos de carboxilación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores avanzados, condiciones de reacción controladas y técnicas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 1-[2-[(1-oxo-4-fenil-1-fenilmetoxibutano-2-il)amino]propanol]pirrolidina-2-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el carbono carbonílico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden utilizar en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 1-[2-[(1-oxo-4-fenil-1-fenilmetoxibutano-2-il)amino]propanol]pirrolidina-2-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora por sus potenciales efectos terapéuticos, particularmente en el tratamiento de enfermedades como el cáncer y la inflamación.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-[2-[(1-oxo-4-fenil-1-fenilmetoxibutano-2-il)amino]propanol]pirrolidina-2-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor actuando como agonista o antagonista. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Pirrolidina: Los compuestos con anillos de pirrolidina similares, como las pirrolidina-2,5-dionas y el prolinol, comparten algunas características estructurales.
Compuestos Sustituidos con Fenilo: Compuestos como la fenilalanina y el fenilbutirato tienen grupos fenilo que contribuyen a sus actividades biológicas.
Unicidad
El ácido 1-[2-[(1-oxo-4-fenil-
Propiedades
IUPAC Name |
1-[2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMTRRGHPOVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
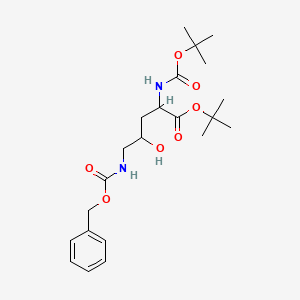
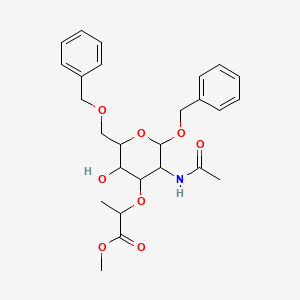

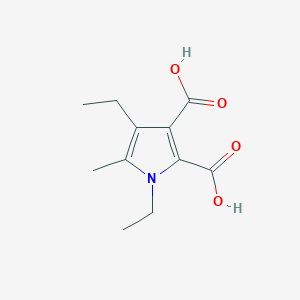
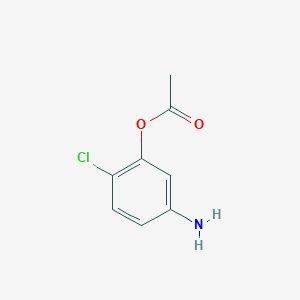
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
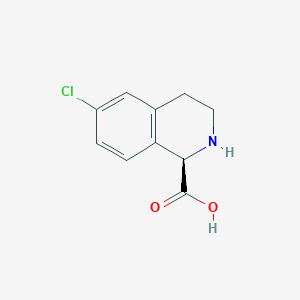

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
